(4-Methyl-furazan-3-yl)-acetic acid

Description

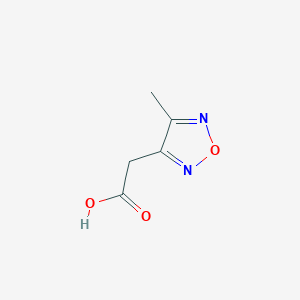

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-1,2,5-oxadiazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3-4(2-5(8)9)7-10-6-3/h2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQDLOCXIKPNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360160 | |

| Record name | (4-Methyl-furazan-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15323-69-0 | |

| Record name | 2-(4-Methyl-1,2,5-oxadiazol-3-yl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15323-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methyl-furazan-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15323-69-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on (4-Methyl-furazan-3-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on (4-Methyl-furazan-3-yl)-acetic acid is limited. This guide summarizes the existing data and presents proposed methodologies based on established chemical principles for synthesis and characterization. The experimental protocols provided are illustrative and have not been experimentally validated for this specific compound.

Introduction

This compound is a heterocyclic compound belonging to the furazan class of molecules. Furazans, also known as 1,2,5-oxadiazoles, are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. The presence of the acetic acid moiety suggests potential applications as a building block in medicinal chemistry and materials science. This guide provides a summary of its known chemical properties and proposes methodologies for its synthesis and characterization to facilitate further research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 15323-69-0 | [1][2] |

| Molecular Formula | C₅H₆N₂O₃ | [2][3] |

| Molecular Weight | 142.11 g/mol | [2][3] |

| Melting Point | 83-84 °C | [3] |

| Boiling Point (Predicted) | 295.4 ± 32.0 °C | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthesis could start from ethyl 2-chloro-3-oxobutanoate, which can be converted to the corresponding α-oximino-β-ketoester. Subsequent reaction with hydroxylamine would yield the dioxime, which can then be cyclized to the furazan ring. Finally, hydrolysis of the ester would afford the target carboxylic acid.

Proposed Experimental Protocol for Synthesis

Step 1: Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate

-

Dissolve ethyl 2-chloro-3-oxobutanoate in a suitable solvent such as ethanol.

-

Add an aqueous solution of sodium nitrite at 0-5 °C.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) while maintaining the low temperature.

-

Stir the reaction for several hours and then extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of Ethyl (4-Methyl-furazan-3-yl)-acetate

-

Dissolve the crude ethyl 2-(hydroxyimino)-3-oxobutanoate in a suitable solvent like ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate).

-

Reflux the reaction mixture for several hours.

-

Cool the reaction and remove the solvent under reduced pressure.

-

The resulting dioxime intermediate is then cyclized by heating, often in the presence of a dehydrating agent or a base, to form the furazan ring.

-

Purify the resulting ethyl (4-methyl-furazan-3-yl)-acetate by column chromatography.

Step 3: Hydrolysis to this compound

-

Dissolve the purified ethyl (4-methyl-furazan-3-yl)-acetate in a mixture of ethanol and water.

-

Add a stoichiometric amount of a base, such as sodium hydroxide or potassium hydroxide.

-

Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Characterization and Analytical Protocols

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and physical methods should be employed.

Melting Point Determination

-

Protocol: The melting point of the purified solid can be determined using a standard melting point apparatus. A sharp melting range close to the literature value of 83-84 °C would indicate high purity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Protocol: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected spectrum should show a singlet for the methyl group protons, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR Protocol: A proton-decoupled ¹³C NMR spectrum will show distinct signals for the methyl carbon, the methylene carbon, the carboxylic acid carbon, and the two carbons of the furazan ring.

Infrared (IR) Spectroscopy

-

Protocol: An IR spectrum can be obtained using a KBr pellet or as a thin film. Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C=N and N-O stretches of the furazan ring.

Mass Spectrometry (MS)

-

Protocol: Mass spectrometry can be used to determine the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 142.04 or 143.05, respectively, confirming the molecular formula C₅H₆N₂O₃.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or associated signaling pathways of this compound. Further research is required to explore its potential pharmacological effects.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of this compound.

References

Synthesis of (4-Methyl-furazan-3-yl)-acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for (4-Methyl-furazan-3-yl)-acetic acid, a molecule of interest for applications in medicinal chemistry and materials science. Due to the absence of a single, comprehensive published synthesis, this document outlines a rational, multi-step approach based on established chemical transformations of furazan derivatives and related heterocyclic systems. The proposed pathway offers a roadmap for the laboratory synthesis of this target compound.

Proposed Synthetic Pathway

The recommended synthetic route commences with the readily available starting material, dimethylglyoxime, and proceeds through the formation of the key intermediate, 3,4-dimethylfurazan. Subsequent selective functionalization of one of the methyl groups, followed by chain extension and hydrolysis, yields the final product. An alternative pathway involving the synthesis and oxidation of a hydroxymethyl intermediate is also considered.

Primary Proposed Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. It is important to note that step 2.2 is a proposed method based on general principles of radical chemistry, as a specific, selective protocol for the mono-chlorination of 3,4-dimethylfurazan has not been reported in the literature. Optimization of reaction conditions for this step will be critical.

Synthesis of 3,4-Dimethylfurazan

This procedure is adapted from the known method of dehydrating dimethylglyoxime.

Reaction:

Dimethylglyoxime → 3,4-Dimethylfurazan

Protocol:

-

In a round-bottom flask equipped with a distillation apparatus, place dimethylglyoxime.

-

Heat the flask gently at first, then increase the temperature to the melting point of dimethylglyoxime (~240 °C).

-

The dehydration reaction will commence, and 3,4-dimethylfurazan will begin to distill over.

-

Collect the distillate, which is crude 3,4-dimethylfurazan.

-

Purify the product by fractional distillation.

Quantitative Data (Expected):

| Parameter | Value |

| Starting Material | Dimethylglyoxime |

| Product | 3,4-Dimethylfurazan |

| Molecular Formula | C₄H₆N₂O |

| Molecular Weight | 98.10 g/mol |

| Boiling Point | 154-159 °C |

| Expected Yield | 70-85% |

Selective Mono-chlorination of 3,4-Dimethylfurazan

This is a proposed protocol for the selective radical chlorination of one methyl group. Careful control of stoichiometry and reaction time is crucial to minimize di-chlorination.

Reaction:

3,4-Dimethylfurazan + NCS → 3-Chloromethyl-4-methyl-furazan

Protocol:

-

In a three-necked round-bottom flask fitted with a reflux condenser, thermometer, and nitrogen inlet, dissolve 3,4-dimethylfurazan in a dry, inert solvent such as carbon tetrachloride or acetonitrile.

-

Add N-Chlorosuccinimide (NCS) in a 1:1 molar ratio to the 3,4-dimethylfurazan.

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere.

-

Monitor the reaction progress by GC-MS to maximize the formation of the mono-chlorinated product and minimize di-chlorination.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Target):

| Parameter | Value |

| Starting Material | 3,4-Dimethylfurazan |

| Product | 3-Chloromethyl-4-methyl-furazan |

| Molecular Formula | C₄H₅ClN₂O |

| Molecular Weight | 132.55 g/mol |

| Expected Yield | 40-60% (optimization required) |

Synthesis of (4-Methyl-furazan-3-yl)acetonitrile

This step involves a standard nucleophilic substitution reaction.

Reaction:

3-Chloromethyl-4-methyl-furazan + NaCN → (4-Methyl-furazan-3-yl)acetonitrile

Protocol:

-

In a round-bottom flask, dissolve 3-chloromethyl-4-methyl-furazan in a polar aprotic solvent such as DMSO or DMF.

-

Add sodium cyanide (NaCN) in a slight molar excess (e.g., 1.1 equivalents).

-

Heat the reaction mixture to 50-70 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction mixture and pour it into a mixture of water and ice.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify by column chromatography or distillation under reduced pressure.

Quantitative Data (Expected):

| Parameter | Value |

| Starting Material | 3-Chloromethyl-4-methyl-furazan |

| Product | (4-Methyl-furazan-3-yl)acetonitrile |

| Molecular Formula | C₅H₅N₃O |

| Molecular Weight | 123.11 g/mol |

| Expected Yield | 80-95% |

Hydrolysis of (4-Methyl-furazan-3-yl)acetonitrile

This is the final step to obtain the target carboxylic acid.

Reaction:

(4-Methyl-furazan-3-yl)acetonitrile → this compound

Protocol:

-

In a round-bottom flask, suspend (4-Methyl-furazan-3-yl)acetonitrile in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).

-

Heat the mixture to reflux and maintain the temperature for several hours until the hydrolysis is complete (monitor by TLC, observing the disappearance of the nitrile and the appearance of the more polar carboxylic acid).

-

Cool the reaction mixture in an ice bath.

-

Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 2-3.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Recrystallize the product from a suitable solvent system (e.g., water/ethanol or ethyl acetate/hexanes) to obtain the pure compound.

Quantitative Data (Expected):

| Parameter | Value |

| Starting Material | (4-Methyl-furazan-3-yl)acetonitrile |

| Product | This compound |

| Molecular Formula | C₅H₆N₂O₃ |

| Molecular Weight | 142.11 g/mol |

| Expected Yield | 75-90% |

Alternative Synthetic Approach

An alternative pathway involves the synthesis of a hydroxymethyl intermediate followed by oxidation. This route may offer better selectivity in the initial functionalization step.

Caption: Alternative pathway via a hydroxymethyl intermediate.

This approach would require the synthesis of an unsymmetrical glyoxime precursor, which would then be cyclized to form 3-methyl-4-hydroxymethyl-furazan. The subsequent oxidation of the primary alcohol to the carboxylic acid is a standard and typically high-yielding transformation.

Conclusion

This technical guide provides a detailed, albeit partially theoretical, pathway for the synthesis of this compound. The presented protocols are based on well-established organic reactions and provide a solid foundation for researchers to undertake the synthesis of this compound. The critical step requiring experimental optimization is the selective mono-chlorination of 3,4-dimethylfurazan. Successful execution of this synthesis will provide access to a novel furazan derivative for further investigation in drug discovery and materials science.

In-depth Technical Guide: (4-Methyl-furazan-3-yl)-acetic acid

CAS Number: 15323-69-0

This technical guide provides a comprehensive overview of (4-Methyl-furazan-3-yl)-acetic acid, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited publicly available data specifically for this compound, this guide also incorporates contextual information from related furazan derivatives to offer a broader understanding of its potential chemical and biological landscape.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, some basic physicochemical properties have been identified.

| Property | Value |

| CAS Number | 15323-69-0 |

| Molecular Formula | C₅H₆N₂O₃ |

| Molecular Weight | 142.11 g/mol |

| Melting Point | 83-84 °C |

| Boiling Point | 295.4 ± 32.0 °C (Predicted) |

Synthesis and Experimental Protocols

For context, the synthesis of other furazan derivatives, such as 4-aminofurazan-3-acetic acid, has been achieved through a one-pot procedure starting from pyrrole, involving nitrosation and subsequent treatment with hydroxylamine under basic conditions[1]. Another common strategy for creating substituted furazans involves the cyclization of α,β-dione dioximes. The synthesis of various 4-R-furazan-3-carboxylic acid amidrazones has been accomplished by the reductive opening of a 1,2,4-oxadiazole ring with hydrazine[2]. These general methodologies suggest that a potential synthetic route to this compound could involve the formation of a suitably substituted furazan ring followed by the introduction or modification of an acetic acid moiety at the 3-position.

A generalized workflow for the synthesis of a furazan derivative is depicted below. Please note, this is a representative workflow and not a specific protocol for this compound.

Biological Activity and Signaling Pathways

There is a notable absence of published biological activity data or studies on the signaling pathways specifically involving this compound. However, the broader class of furazan derivatives has been investigated for a range of biological activities, suggesting potential areas of interest for this compound.

Derivatives of furazan have been explored for their antimicrobial and antifungal properties[3]. Furthermore, N-acylated 3-aminofurazanes have demonstrated significant antiplasmodial activity against different strains of Plasmodium falciparum, the parasite responsible for malaria[4][5]. Some furazan-based compounds have also been investigated as energetic materials[6].

Given the lack of specific data for this compound, a diagram of a known signaling pathway cannot be provided. However, to fulfill the visualization requirement, a hypothetical logical relationship diagram is presented below to illustrate how a novel compound like this might be screened for biological activity.

Conclusion

This compound (CAS 15323-69-0) is a chemical entity for which detailed public domain information regarding its synthesis, experimental data, and biological activity is scarce. The information available on related furazan compounds suggests that this molecule could be a candidate for investigation in various therapeutic areas, particularly as an antimicrobial or antiplasmodial agent. Further research is required to elucidate its specific properties and potential applications. This guide serves as a foundational document for researchers and drug development professionals, highlighting the current knowledge gaps and potential avenues for future investigation.

References

- 1. Novel synthesis of 4-aminofurazan-3-acetic acid - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Uncharted Territory: The Biological Activity of (4-Methyl-furazan-3-yl)-acetic acid Remains Undisclosed

Despite a comprehensive review of scientific literature and patent databases, the biological activity of the compound (4-Methyl-furazan-3-yl)-acetic acid remains largely uncharacterized in the public domain. This in-depth analysis sought to collate quantitative data, experimental protocols, and associated signaling pathways for researchers, scientists, and drug development professionals, but found a significant absence of specific research on this particular molecule.

While the broader family of furazan derivatives has attracted interest in medicinal chemistry for a range of potential therapeutic applications, including antimicrobial and anticancer agents, specific data for this compound is not available.[1][2][3] The furazan scaffold is recognized for its unique chemical properties that can influence the biological activity of a molecule.[1][2][3]

Structurally related compounds have shown some biological effects. For instance, a 1977 study investigated the acute toxicity and effects on the frog flexor reflex of several 4-methylfurazan-3-carboxamide derivatives.[4] However, this research did not extend to the acetic acid derivative . Other studies have explored the potential of different furazan derivatives, such as furoxans, as antitubercular agents.[5] These findings hint at the potential for biological activity within this class of compounds but do not provide direct evidence for this compound.

The lack of available data prevents the creation of a detailed technical guide as requested. Consequently, it is not possible to summarize quantitative data in structured tables, provide detailed experimental methodologies, or create diagrams of signaling pathways, as no such information has been published.

This investigation highlights a gap in the current scientific knowledge regarding the pharmacological properties of this compound. Future research would be necessary to elucidate any potential biological activity and therapeutic relevance of this compound. Until such studies are conducted and published, the core biological profile of this compound remains an open question for the scientific community.

References

- 1. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. [Synthesis and preliminary pharmacological characteristics of various derivatives of 1,2,5-oxadiazole (furazan)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of furoxan derivatives against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (4-Methyl-furazan-3-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methyl-furazan-3-yl)-acetic acid, a member of the furazan family of heterocyclic compounds, presents a scaffold of interest for medicinal chemistry and drug development. Furazans, or 1,2,5-oxadiazoles, are known to exhibit a wide range of biological activities, from antimicrobial and anti-inflammatory to enzyme inhibition and central nervous system effects. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical synthesis, physicochemical properties, and potential therapeutic applications based on the broader activities of the furazan chemical class. Due to the limited volume of research specifically focused on this molecule, this paper also explores the synthesis and biological activities of structurally related furazan derivatives to infer potential research directions and experimental strategies. Quantitative data from the literature is presented in structured tables, and detailed experimental methodologies for relevant assays are described. Furthermore, conceptual workflows and logical relationships are illustrated using Graphviz diagrams to provide a clear visual representation of key processes and concepts.

Introduction

The 1,2,5-oxadiazole, or furazan, ring is a five-membered heterocycle that has attracted significant attention in the fields of medicinal chemistry and materials science. The unique electronic properties and structural features of the furazan ring system contribute to a diverse range of chemical and biological activities. This compound is a specific derivative that incorporates both a methyl group and an acetic acid moiety on the furazan core. While literature directly pertaining to this compound is sparse, the known pharmacology of related furazan derivatives suggests its potential as a lead compound for various therapeutic targets. This review aims to consolidate the existing information on this compound and to provide a forward-looking perspective on its potential for drug discovery and development by examining the broader class of furazan-containing molecules.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 15323-69-0 | N/A |

| Molecular Formula | C₅H₆N₂O₃ | N/A |

| Molecular Weight | 142.11 g/mol | N/A |

| Melting Point | 83-84 °C | N/A |

| Boiling Point (Predicted) | 295.4 ± 32.0 °C | N/A |

| Density (Predicted) | 1.387 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 3.59 ± 0.10 | N/A |

Synthesis and Chemistry

Hypothetical Synthesis Pathway

A potential route to this compound could involve the construction of the furazan ring followed by the introduction or modification of the acetic acid side chain. One such hypothetical pathway could start from a readily available precursor like 3-methyl-4-aminofurazan or 3-methyl-4-cyanofurazan.

Alternatively, a homologation reaction, such as the Arndt-Eistert reaction, could be employed to extend a carboxylic acid precursor by one methylene unit. This would involve converting a (4-methyl-furazan-3-yl)-carboxylic acid to its corresponding acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement to yield the desired acetic acid derivative.

Below is a conceptual workflow for a hypothetical synthesis of this compound.

Experimental Protocol: Arndt-Eistert Homologation (General Procedure)

While not specific to the target compound, the following is a general protocol for the Arndt-Eistert homologation of a carboxylic acid, which could be adapted for the synthesis of this compound from a suitable precursor.

-

Acid Chloride Formation: The starting carboxylic acid (1 equivalent) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene). Thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

-

Diazoketone Formation: The crude acid chloride is dissolved in an anhydrous ether (e.g., diethyl ether or THF). The solution is cooled to 0 °C and a solution of diazomethane in ether is added portion-wise until a persistent yellow color is observed. The reaction is stirred at 0 °C for 1-2 hours. Excess diazomethane is quenched by the careful addition of glacial acetic acid. The solvent is removed under reduced pressure to yield the crude diazoketone.

-

Wolff Rearrangement and Homologation: The crude diazoketone is dissolved in a suitable solvent (e.g., dioxane/water for the acid, or an alcohol for the ester). A catalyst, such as silver oxide or silver benzoate (0.1 equivalents), is added. The mixture is heated to 50-80 °C and stirred for several hours until the evolution of nitrogen ceases. The reaction mixture is then cooled, filtered to remove the catalyst, and the solvent is evaporated. The crude product is purified by crystallization or column chromatography.

Biological Activities and Therapeutic Potential

There is currently no published data on the specific biological activities of this compound. However, the broader class of furazan derivatives has been extensively studied and shown to possess a wide array of pharmacological properties. This suggests that the target compound could be a valuable candidate for biological screening.

Review of Furazan Derivatives' Biological Activities

-

Antimicrobial Activity: Many furazan derivatives have demonstrated potent activity against various bacterial and fungal strains. The mechanism of action is often attributed to the ability of the furazan ring to undergo metabolic reduction, leading to the generation of reactive nitrogen species that can damage microbial DNA and proteins.

-

Antiplasmodial Activity: Certain N-acylated furazan-3-amines have shown significant in vitro activity against Plasmodium falciparum, the parasite responsible for malaria.[1] These compounds are being investigated as potential new antimalarial agents.

-

Enzyme Inhibition: Furazan-based compounds have been designed as inhibitors for various enzymes, including nitric oxide synthase (NOS), cyclooxygenase (COX), and matrix metalloproteinases (MMPs). The furazan ring can act as a bioisostere for other functional groups and can participate in key interactions within the enzyme's active site.

-

Central Nervous System (CNS) Activity: Some furazan derivatives have been reported to possess depressant, anticonvulsive, and muscle-relaxing properties, suggesting their potential for treating neurological and psychiatric disorders.

The diverse biological activities of furazan derivatives highlight the potential therapeutic areas for which this compound could be investigated.

General Experimental Protocol for In Vitro Enzyme Inhibition Assay

To investigate the potential of this compound as an enzyme inhibitor, a standard in vitro assay could be employed. The following is a general workflow for such an experiment.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration. A dilution series is then prepared to test a range of concentrations.

-

Assay Setup: The assay is performed in a microplate format. Each well contains the enzyme, the substrate, and a buffer solution to maintain optimal pH and ionic strength. The test compound at various concentrations is added to the experimental wells. Control wells include a positive control (a known inhibitor) and a negative control (solvent only).

-

Incubation and Reaction: The plate is incubated at a specific temperature for a set period to allow the enzyme to react with the substrate.

-

Detection: The product of the enzymatic reaction is detected using a suitable method, such as spectrophotometry (measuring changes in absorbance), fluorometry (measuring changes in fluorescence), or luminometry (measuring light emission).

-

Data Analysis: The rate of the enzymatic reaction is calculated for each concentration of the test compound. The data is then plotted as percent inhibition versus compound concentration, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents an under-investigated molecule within the pharmacologically rich class of furazan derivatives. While specific data on its synthesis and biological activity are lacking, its structural features and the known properties of related compounds suggest that it holds potential for drug discovery. Future research should focus on developing a robust and scalable synthetic route to this compound to enable thorough biological evaluation. A comprehensive screening campaign against a panel of therapeutic targets, guided by the known activities of other furazans, would be a logical next step. Such studies could uncover novel biological activities and pave the way for the development of new therapeutic agents based on the this compound scaffold. The information and proposed methodologies presented in this technical guide provide a solid foundation for initiating such research endeavors.

References

Technical Guide: Spectroscopic and Synthetic Profile of (4-Methyl-furazan-3-yl)-acetic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (4-Methyl-furazan-3-yl)-acetic acid. These predictions are derived from the analysis of similar chemical structures and fundamental spectroscopic principles.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~3.8 | Singlet | 2H | -CH₂-COOH |

| ~2.4 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃ or DMSO-d₆. The carboxylic acid proton chemical shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~158 | C4-furazan |

| ~148 | C3-furazan |

| ~30 | -CH₂-COOH |

| ~10 | -CH₃ |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid) |

| 2900-3000 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| 1500-1600 | Medium | C=N stretch (Furazan ring) |

| ~1420 | Medium | O-H bend |

| ~1250 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 142 | Moderate | [M]⁺ (Molecular Ion) |

| 97 | High | [M - COOH]⁺ |

| 82 | High | [M - CH₂COOH]⁺ |

| 43 | High | [CH₃CO]⁺ |

Ionization Mode: Electron Ionization (EI).

Proposed Experimental Protocol: Synthesis of this compound

This proposed synthesis is adapted from procedures for structurally related furazan derivatives, such as the synthesis of 4-aminofurazan-3-acetic acid.[1] The protocol involves the construction of the furazan ring from an appropriate precursor, followed by the introduction of the acetic acid side chain. A plausible route could start from 3-methyl-4-oxo-2-butenenitrile.

Step 1: Synthesis of 3-Methyl-4-amino-3-butenenitrile

-

To a solution of 3-methyl-4-oxo-2-butenenitrile in ethanol, add an excess of aqueous ammonia.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude enaminonitrile.

Step 2: Synthesis of (4-Methyl-furazan-3-yl)-acetonitrile

-

Dissolve the crude enaminonitrile in a mixture of water and ethanol.

-

Add a solution of hydroxylamine hydrochloride, followed by sodium bicarbonate.

-

Reflux the mixture for 12-18 hours.

-

Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting (4-Methyl-furazan-3-yl)-acetonitrile by column chromatography.

Step 3: Hydrolysis to this compound

-

To the purified (4-Methyl-furazan-3-yl)-acetonitrile, add an excess of aqueous hydrochloric acid (e.g., 6M HCl).

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthetic pathway for this compound.

References

Physical and chemical characteristics of furazan compounds

An In-depth Technical Guide to the Physical and Chemical Characteristics of Furazan Compounds

Introduction

Furazan, also known as 1,2,5-oxadiazole, is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] This core structure is a fundamental building block in various fields, attracting significant attention from researchers in medicinal chemistry, materials science, and drug development.[2][3] The unique electronic properties and reactivity of the furazan ring allow for its incorporation into a wide array of functional molecules, from potent pharmaceuticals to high-performance energetic materials.[4][5]

The stability of the furazan ring, combined with its planar geometry which aids in efficient crystal packing, makes it an attractive scaffold.[2] Its derivatives are explored for a multitude of applications, including their roles as nitric oxide (NO) donors, enzyme inhibitors, and antimicrobial or anticancer agents.[3][6] This guide provides a comprehensive overview of the core physical and chemical characteristics of furazan compounds, details key experimental protocols, and summarizes quantitative data for researchers, scientists, and drug development professionals.

Physical Characteristics

The furazan ring system is characterized by its aromaticity, which imparts considerable stability to the backbone structure.[2] The parent compound, furazan, is a clear, oil-like substance at room temperature.[1] The physical properties of furazan and its derivatives can be significantly altered by the nature of the substituents at the 3- and 4-positions, influencing properties such as melting point, density, and thermal stability.[2]

Table 1: Physical Properties of Furazan and Selected Derivatives

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Citations |

| Furazan | C₂H₂N₂O | 70.05 | Clear oil | -28 | 98 | 1.168 | |

| 3,4-Dimethylfurazan | C₄H₆N₂O | 98.10 | Liquid | - | 154-159 | - | [1] |

| Diaminofurazan | C₂H₄N₄O | 100.08 | White crystals | - | - | - | [1] |

| 3-Amino-4-cyanofurazan | C₃H₂N₄O | 110.08 | - | - | - | - | [7] |

| 3,4-Dinitrofurazan | C₂N₄O₅ | 160.04 | Liquid (at RT) | - | - | - | [8] |

| Furazandicarboxylic acid | C₄H₂N₂O₅ | 158.07 | Prisms | 175 | - | - | [1] |

Chemical Characteristics

The chemical reactivity of furazan compounds is diverse, involving both reactions that maintain the integrity of the heterocyclic ring and those that lead to its cleavage. The electron-withdrawing nature of the furazan ring influences the reactivity of its substituents.[3]

Reactivity of the Furazan Ring

The furazan ring is generally stable but can undergo ring-opening reactions under specific conditions. For instance, treatment of benzofurazan with ethanolamine can lead to the opening of the furazan ring and subsequent formation of quinoxalines.[9]

Reactions of Substituents

Substituents on the furazan ring are readily manipulated, providing a powerful tool for synthesizing a vast library of derivatives. A particularly important reaction is the nucleophilic aromatic substitution (SNAr) of nitro groups. The nitro group in 4-nitro-3-(tetrazol-5-yl)furazan, for example, can be easily displaced by various N- and O-nucleophiles.[10] This reactivity is fundamental in creating derivatives with tailored properties for applications in both medicine and energetic materials.[10][11]

Role in Drug Development

In medicinal chemistry, the furazan scaffold is often used as a bioisostere to enhance the physical properties and biological activity of drug molecules.[6] Its derivatives have shown a range of pharmacological activities.[5] Notably, furoxans (1,2,5-oxadiazole-2-oxides), the N-oxide derivatives of furazans, are well-known for their ability to release nitric oxide (NO) under physiological conditions, a property exploited in the development of cardiovascular drugs and other therapeutic agents.[3][12] Furazabol, a synthetic anabolic steroid, features the furazan ring system fused to a steroid backbone.[13]

Spectroscopic Properties

The structural characterization of furazan derivatives relies heavily on modern spectroscopic techniques.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N) : Multinuclear NMR is a primary tool for elucidating the structure of furazan compounds.[4] The chemical shifts of the ring carbons and nitrogens are sensitive to the electronic effects of the substituents.[8] For instance, ¹³C and ¹⁴N chemical shift data provide reliable reference points for characterizing new derivatives.[8]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify characteristic functional groups attached to the furazan ring. The Coblentz Society has published evaluated infrared reference spectra for compounds like 3,4-dimethylfurazan.[14]

-

Mass Spectrometry : Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of furazan compounds.

Synthesis of Furazan Compounds

A variety of synthetic strategies have been developed to construct the furazan ring and its derivatives. These methods often start from 1,2-dicarbonyl compounds or their oximes.[1]

Experimental Protocols

1. Synthesis of Furazan from Glyoxime

This classic method involves the exothermic cyclodehydration of glyoxime.[1] The reaction must be performed with care due to the instability of furazan at high temperatures and the evolution of noxious gases.[1]

-

Reactants : Glyoxime, Succinic Anhydride.

-

Procedure :

-

Combine glyoxime with a dehydrating agent such as succinic anhydride in a reaction vessel equipped with a distillation apparatus.

-

Heat the mixture to approximately 150 °C.

-

The furazan product evaporates as it is formed.

-

Continuously remove the product from the reaction mixture by distillation to prevent decomposition.[1]

-

-

Purification : The collected distillate can be further purified by standard methods if necessary.

2. Synthesis of 3-Amino-4-cyanofurazan

This protocol illustrates the construction of a functionalized furazan from an acyclic precursor, which is a common strategy for nitrogen-rich compounds.[7]

-

Starting Material : Malononitrile.

-

Procedure :

-

Nitrosation and Oximation : Treat malononitrile with a nitrosating agent (e.g., sodium nitrite in acidic solution) to form an intermediate. This is followed by a reaction with hydroxylamine.

-

Dehydration and Cyclization : The resulting precursor undergoes dehydration and cyclization to form the furazan ring, yielding 3-amino-4-cyanofurazan.[7]

-

-

Significance : The resulting product is a key building block for a variety of more complex furazan-based energetic materials and heterocyclic systems.[15]

Applications in Energetic Materials

The high nitrogen content, positive enthalpy of formation, and inherent density of the furazan ring make it a privileged structure in the field of energetic materials.[4][16] Many advanced explosives, propellants, and pyrotechnics are based on poly-furazan and furoxan structures.[4] The introduction of energetic groups like nitro (-NO₂), nitramino (-NHNO₂), or azido (-N₃) onto the furazan scaffold significantly enhances its energetic properties.[4]

Table 2: Energetic Properties of Selected Furazan-Based Compounds

| Compound Name | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Thermal Stability (Td, °C) | Citations |

| 3,4-Bis(3-nitrofurazan-4-yl)furoxan | DNTF | - | - | - | 197.8 | [15] |

| Hydroxylammonium salt of 5-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1-hydroxytetrazole | 68a | 1.84 | 9,323 | 38.3 | - | [15] |

| Hydrazinium salt of 5-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1-hydroxytetrazole | 68b | 1.74 | 9,094 | 32.2 | - | [15] |

| Trifurazanoxyheterocycloheptene | - | 1.935 | 8,646 | - | - | [15] |

| 3-amino-4-{[4′-(nitro-NNO-azoxy)furazan-3′-yl]-NNO-azoxy}furazan | - | 1.80 | - | - | 114 (mp, decomp.) | [8] |

| 1,3,5-Trinitro-1,3,5-triazinane (Reference) | RDX | 1.80 | 8,795 | 34.9 | - | [17] |

Conclusion

Furazan compounds represent a versatile and highly valuable class of heterocycles. Their unique combination of aromatic stability, tunable reactivity, and diverse functional roles has cemented their importance in both pharmaceutical sciences and advanced materials research. The ability to systematically modify the furazan core allows for the fine-tuning of physical and chemical properties, leading to the development of novel drug candidates with enhanced efficacy and next-generation energetic materials with superior performance and safety profiles. Future research will undoubtedly continue to expand the synthetic toolbox for this remarkable scaffold, unlocking new applications and advancing our understanding of its fundamental chemistry.

References

- 1. Furazan - Wikipedia [en.wikipedia.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Furazabol - Wikipedia [en.wikipedia.org]

- 14. Furazan, dimethyl- [webbook.nist.gov]

- 15. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Energetic materials based on poly furazan and furoxan structures [ccspublishing.org.cn]

- 17. mdpi.com [mdpi.com]

The Pharmacology of Furazan-Based Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furazan scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom (1,2,5-oxadiazole), has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a wide spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacology of furazan-based molecules, with a focus on their mechanisms of action, therapeutic applications, and the experimental methodologies used in their evaluation.

Core Pharmacological Activities and Mechanisms

Furazan-based molecules have demonstrated significant potential across several therapeutic areas, primarily driven by their ability to act as nitric oxide (NO) donors and their interactions with various biological targets.

Nitric Oxide (NO) Donating Properties of Furoxans

A key subclass of furazan derivatives is the furoxans (1,2,5-oxadiazole-N-oxides). These compounds are well-established as thiol-dependent nitric oxide (NO) donors.[1][2] The release of NO is a critical mechanistic feature, as NO is a key signaling molecule involved in numerous physiological and pathological processes.[2] The furoxan ring system reacts with endogenous thiols, such as cysteine, to release NO.[2]

The liberated NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinases, leading to a cascade of downstream effects, including smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[3]

Figure 1: Signaling pathway of furazan-based NO donors.

Anticancer Activity

Furazan derivatives have shown promising anticancer properties. Their mechanism of action in cancer is often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. For some derivatives, the release of high concentrations of NO can induce cytotoxic effects in tumor cells.[4]

Structure-activity relationship (SAR) studies have indicated that the 1,2,5-oxadiazole ring and the presence of electron-withdrawing substituents on attached phenyl rings are important for potent anti-proliferative effects.

Table 1: Anticancer Activity of Selected Furazan Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Furazan-3,4-diamide analog | Various | Varies | |

| Furoxan derivative | HeLa, 253J, T24, HepG2 | Varies | [4] |

| Furoxan/Oridonin hybrid 9h | K562 | 1.82 | [5] |

| Furoxan/Oridonin hybrid 9h | MGC-803 | 1.81 | [5] |

| Furoxan/Oridonin hybrid 9h | Bel-7402 | 0.86 | [5] |

Anti-inflammatory Activity

The anti-inflammatory effects of furazan-based molecules are another area of significant interest. These effects are often linked to the modulation of inflammatory mediators. The carrageenan-induced paw edema model is a standard in vivo assay used to evaluate the anti-inflammatory potential of new chemical entities.[2][5][6][7][8]

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Certain furazan derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune tolerance and a key target in cancer immunotherapy.[9][10] Nitrobenzofurazan derivatives, in particular, have shown nanomolar inhibitory activity against IDO1.[9]

Table 2: IDO1 Inhibitory Activity of Selected Furazan Derivatives

| Compound | Target | IC50 (nM) | Reference |

| Nitrobenzofurazan derivative 1d | IDO1 | 39 | [9] |

| Nitrobenzofurazan derivative 2i | IDO1 | 80 | [9] |

| Nitrobenzofurazan derivative 2k | IDO1 | 80 | [9] |

| Nitrobenzofurazan derivative (cellular) | IDO1 in MDA-MB-231 cells | 50-71 | [9] |

Pharmacokinetics of Furazan-Based Molecules

Understanding the pharmacokinetic profile of furazan derivatives is crucial for their development as therapeutic agents. Studies have begun to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. For instance, the pharmacokinetics of novel furoxan/coumarin hybrids have been investigated in rats using LC-MS/MS.[11]

Table 3: Pharmacokinetic Parameters of Furoxan/Coumarin Hybrids in Rats

| Compound | Cmax (ng/mL) | Tmax (h) | T½ (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| CY-14S-4A83 | - | - | - | - | - | [11] |

| CY-16S-4A43 | - | - | - | - | - | [11] |

| CY-16S-4A93 | - | - | - | - | - | [11] |

| (Specific values for Cmax, Tmax, T½, AUC, and Bioavailability were not provided in the abstract and would require access to the full-text article) |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate pharmacological evaluation of furazan-based molecules.

Synthesis of Furazan Derivatives

The synthesis of furazan derivatives often involves multi-step procedures. For example, 3,4-disubstituted furazans can be synthesized through the mutual transformations of functional groups in halogenomethyl and bisacyl derivatives of furazan.[12][13][14][15] The synthesis of furoxans can be achieved through various methods, including the cyclization of α-dioximes.

Quantification of Nitric Oxide Release: The Griess Assay

The Griess assay is a widely used and reliable colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable end-product of NO metabolism.[1][16][17][18][19]

Protocol for Griess Assay:

-

Reagent Preparation:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.

-

-

Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 1-100 µM) in the same buffer or medium as the samples.

-

Sample Preparation: Collect cell culture supernatants or other biological samples. If necessary, centrifuge to remove debris.

-

Assay Procedure:

-

To 50 µL of standard or sample in a 96-well plate, add 50 µL of Griess Reagent A.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B.

-

Incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is used to assess the in vivo anti-inflammatory activity of test compounds.[2][5][6][7][8]

Protocol for Carrageenan-Induced Paw Edema in Rats:

-

Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test furazan derivative or vehicle control (e.g., saline, DMSO) to the rats via an appropriate route (e.g., oral, intraperitoneal).

-

Induction of Edema: After a predetermined time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation of Edema and Inhibition:

-

Calculate the paw edema as the difference in paw volume before and after carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

Figure 2: Workflow for Carrageenan-Induced Paw Edema Assay.

Western Blot Analysis for sGC-cGMP Pathway

Western blotting can be used to quantify the expression and phosphorylation status of key proteins in the NO-sGC-cGMP signaling pathway, such as vasodilator-stimulated phosphoprotein (VASP).[3][20][21][22]

Protocol for Western Blot Analysis:

-

Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-VASP, anti-phospho-VASP).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Conclusion and Future Directions

Furazan-based molecules represent a versatile and promising class of compounds with a diverse pharmacological profile. Their ability to act as NO donors, coupled with their interactions with other important biological targets, provides a strong rationale for their continued investigation in drug discovery and development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules, further elucidating their mechanisms of action in various disease models, and conducting preclinical and clinical studies to translate their therapeutic potential into novel treatments for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. inotiv.com [inotiv.com]

- 6. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Nitrobenzofurazan derivatives of N'-hydroxyamidines as potent inhibitors of indoleamine-2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of Novel Furoxan/Coumarin Hybrids in Rats Using LC-MS/MS Method and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SYNTHESIS OF NEW 3,4-DISUBSTITUTED FURAZANS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 13. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]

- 15. View of SYNTHESIS OF NEW 3,4-DISUBSTITUTED FURAZANS [hgs.osi.lv]

- 16. mdpi.com [mdpi.com]

- 17. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol Griess Test [protocols.io]

- 19. resources.rndsystems.com [resources.rndsystems.com]

- 20. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. The Critical Role of Nitric Oxide Signaling, via Protein S-Guanylation and Nitrated Cyclic GMP, in the Antioxidant Adaptive Response - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structural Analogs of (4-Methyl-furazan-3-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of structural analogs of (4-Methyl-furazan-3-yl)-acetic acid. The furazan (1,2,5-oxadiazole) scaffold is a key heterocyclic motif in medicinal chemistry, known to be present in compounds with a wide range of biological activities. This guide focuses on derivatives functionalized with an acetic acid moiety or related groups, which can serve as crucial pharmacophores or bioisosteres in drug design.

Core Structures and Synthesis

The synthesis of furazan-3-yl-acetic acid derivatives can be approached through various synthetic routes. A key challenge lies in the construction of the furazan ring and the subsequent introduction or modification of the acetic acid side chain.

Synthesis of the Furazan Ring

A common strategy for the synthesis of the 1,2,5-oxadiazole ring involves the cyclization of α-dioximes. For substituted furazans, the starting materials are appropriately substituted dicarbonyl compounds or their equivalents.

Synthesis of (4-Amino-furazan-3-yl)-acetic acid

A notable one-pot synthesis for a close analog, 4-aminofurazan-3-acetic acid, has been developed starting from pyrrole.[1][2] This method involves nitrosation and subsequent treatment with hydroxylamine under basic conditions to yield the target product in high yield.[1][2]

Experimental Protocol: Synthesis of 4-Aminofurazan-3-acetic acid from Pyrrole [1][2]

While the original report is a communication, a plausible detailed protocol based on related syntheses is outlined below. Disclaimer: This protocol is a representative example and may require optimization.

-

Nitrosation of Pyrrole: To a cooled solution of pyrrole in a suitable solvent (e.g., aqueous acetic acid), a solution of sodium nitrite is added dropwise while maintaining a low temperature (0-5 °C). The reaction is stirred for several hours to yield an intermediate nitroso-pyrrole derivative.

-

Oxime Formation and Cyclization: The reaction mixture is then treated with an excess of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium carbonate). The mixture is heated to reflux for an extended period (e.g., 12-24 hours). During this step, the nitroso group is converted to an oxime, and subsequent ring opening of the pyrrole and recyclization occurs to form the furazan ring with the amino and acetic acid functionalities.

-

Work-up and Purification: After cooling, the reaction mixture is acidified to precipitate the product. The crude 4-aminofurazan-3-acetic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Synthesis of N-Acylated Furazan-3-amine Analogs

A series of N-acylated 3-aminofurazan derivatives have been synthesized and evaluated for their antiplasmodial activity.[3] The general synthetic scheme involves the acylation of a 3-aminofurazan precursor.

Experimental Protocol: General Procedure for the Synthesis of N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamides [3]

-

Activation of Carboxylic Acid (if necessary): To a solution of the desired benzoic acid derivative in an anhydrous solvent (e.g., dichloromethane), oxalyl chloride is added, followed by a catalytic amount of DMF. The reaction is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride. The solvent is then removed under reduced pressure.

-

Amide Coupling: The 3-amino-4-(3,4-diethoxyphenyl)-1,2,5-oxadiazole precursor is dissolved in a suitable solvent (e.g., DMF). To this solution, a base such as sodium hydride is added at 0 °C, and the mixture is stirred for a short period. The previously prepared acid chloride (or a commercially available one) is then added, and the reaction mixture is heated (e.g., to 60 °C) for several hours.

-

Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel.

Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of this compound have been investigated for various biological activities, including anti-cancer and anti-parasitic effects.

Anti-cancer Activity

Furazan-3,4-diamide analogs have been identified as potent anti-cancer agents.[4][5] The structure-activity relationship studies of these compounds have highlighted the importance of the 1,2,5-oxadiazole ring and the presence of electron-withdrawing substituents on an appended phenyl ring for maximal anti-proliferative effect.[4][5]

Table 1: Anti-proliferative Activity of Representative Furazan-3,4-diamide Analogs [4]

| Compound ID | R Group | IC50 (µM) against HeLa Cells |

| FA-1 | H | > 50 |

| FA-2 | 4-Cl | 5.2 |

| FA-3 | 4-NO2 | 1.8 |

| FA-4 | 3,4-diCl | 3.5 |

Note: The structures and data are representative and adapted from the cited literature for illustrative purposes.

Antiplasmodial Activity

A series of N-acylated furazan-3-amine derivatives have shown significant in vitro activity against Plasmodium falciparum, the parasite responsible for malaria.[3] The SAR studies revealed that the nature of the acyl moiety and the substitution pattern on the phenyl ring are crucial for the antiplasmodial activity.[3]

Table 2: Antiplasmodial Activity of N-Acylated 3-Aminofurazan Analogs [3]

| Compound ID | Acyl Group | IC50 (µM) against P. falciparum (NF54, chloroquine-sensitive) | IC50 (µM) against P. falciparum (K1, multi-resistant) | Cytotoxicity (L-6 cells) IC50 (µM) |

| AF-1 | 3-Methylbenzoyl | 0.011 | 0.012 | 159.3 |

| AF-2 | Benzoyl | 0.076 | 0.091 | > 100 |

| AF-3 | 3-Trifluoromethylbenzoyl | 0.019 | 0.007 | 10.1 |

| AF-4 | 3-Fluorobenzoyl | 0.049 | 0.108 | 42.3 |

| AF-5 | 3-Chloro-4-methoxybenzoyl | 0.014 | 0.025 | 9.2 |

Note: The data is extracted from the cited literature. The core structure is 4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-amine acylated with the specified group.

Potential Mechanisms of Action

The precise molecular mechanisms of action for this compound and its direct analogs are not well-elucidated in the public domain. However, based on the activities of related furan and furazan-containing compounds, several potential signaling pathways can be hypothesized. For instance, some furan derivatives have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation and survival.

Putative Signaling Pathway in Cancer

Some furan-containing compounds have been reported to exhibit anti-proliferative activity by promoting the activity of the tumor suppressor PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways.

Caption: Potential anti-cancer signaling pathway.

Experimental Workflows

The development and evaluation of novel structural analogs of this compound typically follow a structured workflow from synthesis to biological characterization.

Caption: Drug discovery workflow.

Conclusion

The this compound scaffold and its structural analogs represent a promising area for further investigation in drug discovery. The synthetic accessibility of the furazan ring system, coupled with the potential for diverse biological activities, makes these compounds attractive targets for medicinal chemists. Future work should focus on the detailed elucidation of their mechanisms of action and the optimization of their pharmacokinetic and pharmacodynamic properties to translate their in vitro potency into in vivo efficacy.

References

- 1. Novel synthesis of 4-aminofurazan-3-acetic acid - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 2. Novel synthesis of 4-aminofurazan-3-acetic acid - Mendeleev Communications (RSC Publishing) DOI:10.1070/MC1998v008n04ABEH000984 [pubs.rsc.org]

- 3. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (4-Methyl-furazan-3-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the synthesis and characterization of (4-Methyl-furazan-3-yl)-acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail a plausible synthetic route, purification protocols, and methods for structural elucidation and purity assessment. The information is intended to serve as a practical guide for researchers engaged in the synthesis and evaluation of novel furazan derivatives.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 15323-69-0 | [1] |

| Molecular Formula | C₅H₆N₂O₃ | [1] |

| Molecular Weight | 142.11 g/mol | [1] |

| Melting Point | 83-84 °C | [1] |

| Boiling Point | 295.4±32.0 °C (Predicted) | [1] |

Proposed Synthesis Workflow

A potential synthetic pathway for this compound can be envisioned starting from commercially available materials. The following diagram illustrates a logical multi-step synthesis.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following protocols describe the proposed synthesis and characterization of the target compound.

Synthesis of this compound

Materials:

-

Butane-2,3-dione

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Sodium hydroxide

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride (CCl₄)

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Protocol:

-

Step 1: Synthesis of Butane-2,3-dione dioxime

-

Dissolve butane-2,3-dione (1.0 eq) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (2.2 eq) and sodium acetate (2.5 eq) to the solution.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the white solid, wash with cold water, and dry to obtain butane-2,3-dione dioxime.

-

-

Step 2: Synthesis of 3,4-Dimethylfurazan

-

Suspend butane-2,3-dione dioxime (1.0 eq) in an aqueous solution of sodium hydroxide (10%).

-

Heat the mixture to 120-130 °C for 4-5 hours.

-

Cool the mixture and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 3,4-dimethylfurazan.

-

-

Step 3: Synthesis of 3-(Bromomethyl)-4-methylfurazan

-

Dissolve 3,4-dimethylfurazan (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture for 4-6 hours under irradiation with a UV lamp.

-

Cool the mixture, filter off the succinimide, and wash the filtrate with sodium thiosulfate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to obtain crude 3-(bromomethyl)-4-methylfurazan.

-

-

Step 4: Synthesis of (4-Methyl-furazan-3-yl)-acetonitrile

-

Dissolve the crude 3-(bromomethyl)-4-methylfurazan (1.0 eq) in DMSO.

-

Carefully add sodium cyanide (1.1 eq) portion-wise, ensuring the temperature does not exceed 40 °C.

-

Stir the mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate to give (4-methyl-furazan-3-yl)-acetonitrile.

-

-

Step 5: Synthesis of this compound

-

Add concentrated hydrochloric acid to (4-methyl-furazan-3-yl)-acetonitrile (1.0 eq).

-

Reflux the mixture for 6-8 hours until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer with concentrated HCl to pH 2-3 to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

-

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve 5-10 mg of the final product in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

-

¹³C NMR: Use the same sample prepared for ¹H NMR. Record the spectrum on the same instrument, acquiring a sufficient number of scans for a good signal-to-noise ratio.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Place a small amount of the solid product directly on the ATR crystal of the FT-IR spectrometer.

-

Record the spectrum from 4000 to 400 cm⁻¹.

3. Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes to determine the molecular weight and fragmentation pattern.

Expected Characterization Data

The following table summarizes the expected spectroscopic data for this compound based on its chemical structure.

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~10-12 (br s, 1H, -COOH), ~3.8 (s, 2H, -CH₂-), ~2.4 (s, 3H, -CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~175 (-COOH), ~155 (C-furazan), ~145 (C-furazan), ~35 (-CH₂-), ~10 (-CH₃) |

| FT-IR (ATR, cm⁻¹) | ~2500-3300 (broad O-H stretch), ~1700 (C=O stretch), ~1550 (C=N stretch), ~1400-1450 (C-H bend) |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 141.03 |

Potential Application Workflow: Biological Screening

Given its structure as a heterocyclic carboxylic acid, this compound could be evaluated as a potential bioactive molecule. The following workflow outlines a general screening process for drug development professionals.

Caption: General workflow for the biological screening of a novel chemical entity.

References

Application Notes and Protocols for the Analysis of (4-Methyl-furazan-3-yl)-acetic acid by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of (4-Methyl-furazan-3-yl)-acetic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are designed to ensure high-quality data acquisition for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the methyl, methylene, and carboxylic acid groups, as well as the furazan ring.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts for this compound. These values are estimated based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 12.0 - 13.0 | Singlet (broad) | 1H |

| -CH₂- | 3.8 - 4.2 | Singlet | 2H |

| -CH₃ | 2.3 - 2.6 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

| Carbon Atom | Chemical Shift (δ, ppm) |

| -COOH | 170 - 175 |

| C₃-furazan | 155 - 160 |

| C₄-furazan | 150 - 155 |

| -CH₂- | 30 - 35 |

| -CH₃ | 9 - 12 |

Experimental Protocol for NMR Analysis

A detailed protocol for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra is provided below.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-